molecular formula C9H8O2 B076565 3-Methoxy-4-hydroxyphenylacetylene CAS No. 14031-76-6

3-Methoxy-4-hydroxyphenylacetylene

Cat. No.: B076565
CAS No.: 14031-76-6
M. Wt: 148.16 g/mol
InChI Key: WMNRKIVJDZUMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-hydroxyphenylacetylene is an organic compound characterized by the presence of a methoxy group (-OCH3) and a hydroxy group (-OH) attached to a phenyl ring, along with an acetylene group (-C≡CH)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-hydroxyphenylacetylene typically involves the following steps:

    Starting Material: The synthesis often begins with 3-methoxy-4-hydroxybenzaldehyde.

    Formation of Acetylene Group: The aldehyde group is converted to an acetylene group through a series of reactions, including the formation of an intermediate such as a propargyl alcohol, followed by dehydration to yield the acetylene compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-hydroxyphenylacetylene undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetylene group can be reduced to form an alkene or alkane.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation and subsequent nucleophilic attack.

Major Products:

    Oxidation: Formation of 3-methoxy-4-hydroxybenzaldehyde or 3-methoxy-4-hydroxybenzoic acid.

    Reduction: Formation of 3-methoxy-4-hydroxyphenylethylene or 3-methoxy-4-hydroxyphenylethane.

    Substitution: Various substituted phenylacetylene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-hydroxyphenylacetylene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Methoxy-4-hydroxyphenylacetylene exerts its effects involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

    3-Methoxy-4-hydroxyphenylglycol: A metabolite of norepinephrine degradation with different biological activities.

    3-Methoxy-4-hydroxyphenylethanol: Another phenolic compound with distinct chemical properties and applications.

Uniqueness: 3-Methoxy-4-hydroxyphenylacetylene is unique due to its acetylene group, which imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs.

Properties

IUPAC Name

4-ethynyl-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-3-7-4-5-8(10)9(6-7)11-2/h1,4-6,10H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNRKIVJDZUMOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30486479
Record name 3-methoxy-4-hydroxyphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14031-76-6
Record name 3-methoxy-4-hydroxyphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.